3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-CHLORO-5-(FURAN-2-YL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 3-CHLORO-5-(FURAN-2-YL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the furan, phenylethyl, and trifluoromethyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-CHLORO-5-(FURAN-2-YL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. What sets 3-CHLORO-5-(FURAN-2-YL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which can result in distinct chemical and biological properties. Similar compounds include:
- 3-CHLORO-5-(FURAN-2-YL)-N-(2-PHENYLETHYL)-7-(METHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- 3-CHLORO-5-(THIOPHEN-2-YL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Properties
Molecular Formula |
C20H18ClF3N4O2 |
---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H18ClF3N4O2/c21-16-17(19(29)25-9-8-12-5-2-1-3-6-12)27-28-15(20(22,23)24)11-13(26-18(16)28)14-7-4-10-30-14/h1-7,10,13,15,26H,8-9,11H2,(H,25,29) |
InChI Key |
OVRUEQHQLPCGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NCCC3=CC=CC=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
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